

Technical Support Center: Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxy tosyloxy iodobenzene*

Cat. No.: *B8783353*

[Get Quote](#)

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Koser's reagent.

Frequently Asked Questions (FAQs)

Q1: What is Koser's reagent and what are its primary applications?

A1: Koser's reagent, also known as [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a hypervalent iodine(III) compound.^{[1][2][3]} It functions as a mild and selective oxidizing agent in various organic synthesis transformations.^{[1][2][3]} Its primary applications include the α -oxidation of carbonyl compounds, the oxidation of olefins, ring contractions and expansions, dearomatization of phenols, and the synthesis of iodonium salts.^{[1][2]}

Q2: What are the key safety hazards associated with Koser's reagent?

A2: According to its Safety Data Sheet (SDS), Koser's reagent is considered hazardous.^[4] It can cause skin and serious eye irritation.^[4] It is important to handle the reagent with appropriate personal protective equipment (PPE), including gloves and safety goggles.^[4]

Q3: How should Koser's reagent be properly stored?

A3: Koser's reagent is stable to air but is sensitive to light.^{[1][2][5]} It should be stored in a tightly closed container in a refrigerator and protected from light.^{[1][2][5][6]} While it can be stored at room temperature, refrigeration is recommended for long-term stability.^[6]

Q4: What are the known incompatibilities of Koser's reagent?

A4: Koser's reagent is incompatible with strong oxidizing agents and reducing agents.[\[4\]](#) Contact with these substances should be avoided to prevent hazardous reactions.

Q5: How should I dispose of waste containing Koser's reagent?

A5: All chemical waste, including that containing Koser's reagent, must be disposed of in accordance with local regulations.[\[1\]](#)[\[2\]](#) Generally, it should be treated as hazardous waste and disposed of through an approved waste disposal plant.[\[4\]](#)[\[7\]](#)[\[8\]](#) Empty containers should be thoroughly rinsed before disposal.[\[7\]](#)

Troubleshooting Guide

Q1: My Koser's reagent has a yellowish tint. Is it still usable?

A1: A slight yellow color may develop over time, especially if the reagent has been exposed to light.[\[1\]](#)[\[2\]](#)[\[5\]](#) While a faint yellow color might not significantly affect its reactivity in some applications, a pronounced discoloration could indicate decomposition. It is recommended to test the reagent on a small scale before use in a critical reaction. For best results, use a fresh, white crystalline solid.

Q2: My reaction with Koser's reagent is not proceeding to completion. What could be the issue?

A2: Several factors could contribute to an incomplete reaction:

- Reagent Quality: The reagent may have degraded due to improper storage. As mentioned, exposure to light can cause decomposition.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Solvent Choice: Koser's reagent has limited solubility in many common organic solvents.[\[6\]](#) Ensure you are using an appropriate solvent system where the reagent has sufficient solubility to react. For example, while it is largely insoluble in dichloromethane or chloroform, these can be excellent solvents for transformations as the reaction's completion can be visually monitored by the disappearance of the solid reagent.[\[6\]](#)

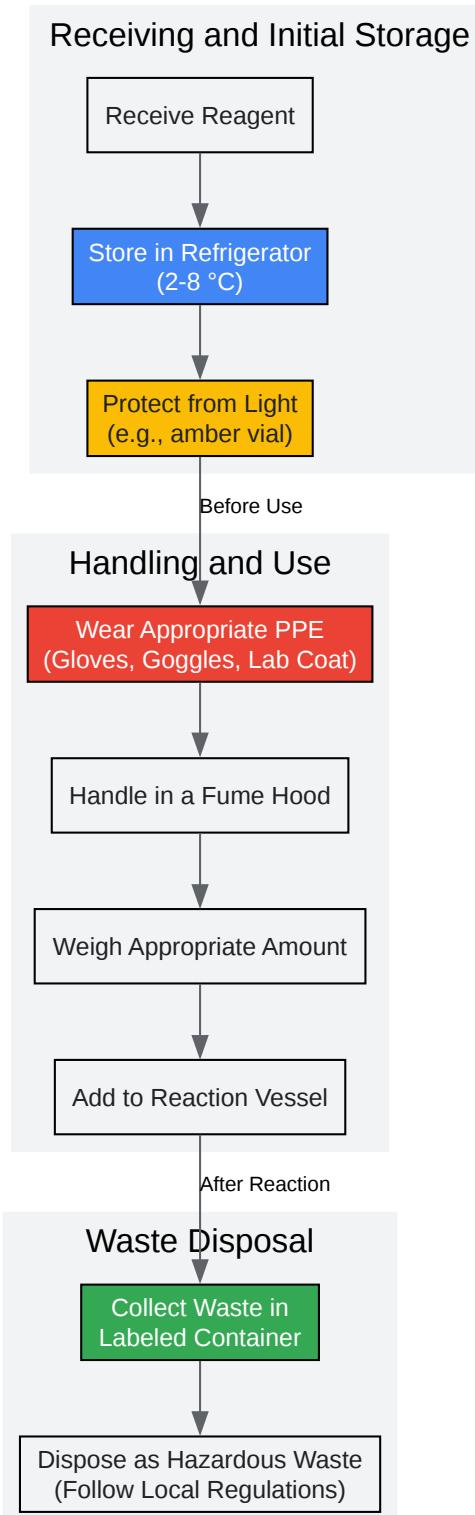
- Reaction Temperature: Some reactions may require specific temperature conditions to proceed efficiently. Reactions performed at higher temperatures (e.g., 60 or 80 °C) can sometimes lead to lower yields due to partial decomposition of the reagent.[1][2]

Q3: I am observing unexpected byproducts in my reaction. What could be the cause?

A3: The formation of byproducts can be influenced by the reaction conditions and the substrate itself. The reactivity of Koser's reagent can be modulated by the presence of different functional groups on the aromatic ring of the reagent or the substrate.[1][2] Consider adjusting the reaction temperature, solvent, or stoichiometry. In some cases, the use of a derivative of Koser's reagent might be more efficient for a specific transformation.[1][2]

Quantitative Data

Property	Value	Reference
Chemical Name	[Hydroxy(tosyloxy)iodo]benzene	[9]
Synonyms	Koser's Reagent, HTIB	[9]
CAS Number	27126-76-7	[4][9]
Molecular Formula	C ₁₃ H ₁₁ IO ₄ S	[9]
Molecular Weight	392.19 g/mol	[9]
Appearance	White solid	[6]
Melting Point	136-138.5 °C	[9]
Solubility	Moderately soluble in water, methanol, and DMSO. Insoluble in diethyl ether, dichloromethane, and chloroform.	[6]


Experimental Protocols

Due to the wide range of applications for Koser's reagent, specific experimental protocols can vary significantly. Researchers should consult relevant literature for detailed methodologies

tailored to their specific synthetic targets. As a general guideline, reactions involving Koser's reagent are often performed under inert atmosphere and at controlled temperatures. The reagent is typically added portion-wise to a solution of the substrate in an appropriate solvent. Reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Logical Workflow for Safe Handling and Storage

Safe Handling and Storage of Koser's Reagent

[Click to download full resolution via product page](#)

Caption: Logical workflow for the safe receipt, storage, handling, and disposal of Koser's reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Koser's reagent - Enamine [enamine.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Koser's Reagent [drugfuture.com]
- To cite this document: BenchChem. [Technical Support Center: Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8783353#how-to-handle-and-store-koser-s-reagent-safely>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com